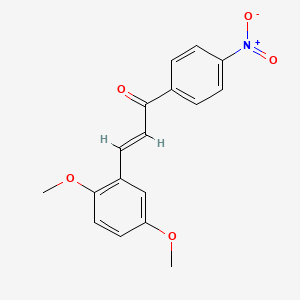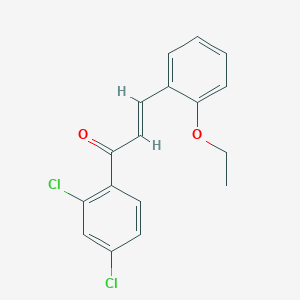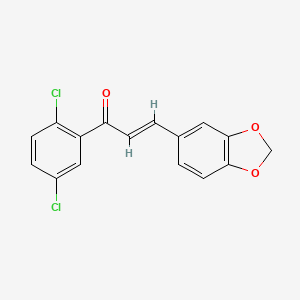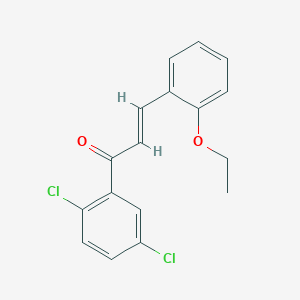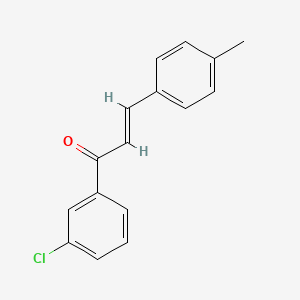
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 4-Methyl-3-chlorophenyl prop-2-en-1-one, is a chemical compound of particular interest in the field of organic synthesis. It is commonly used as an intermediate in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. Additionally, it has been used in the synthesis of fluorescence-labeled compounds for fluorescence microscopy and imaging.
Wirkmechanismus
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one is not fully understood. However, it is believed to act as a proton-transfer reagent, allowing the transfer of protons from one molecule to another. Additionally, it is believed to act as an electron-transfer reagent, allowing the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one have not been extensively studied. However, it is known to be an irritant to the skin and eyes and may cause skin and eye irritation. Additionally, it may cause respiratory irritation and should be handled with caution.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive starting material, and the reaction conditions can be easily modified to yield different products. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one is that it is an irritant and should be handled with care. Additionally, due to its low solubility, it may be difficult to dissolve in organic solvents.
Zukünftige Richtungen
The potential future directions for research involving (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, further research into the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one could provide insight into its potential uses in the synthesis of heterocyclic compounds and catalysts for organic reactions. Finally, further research into its solubility could provide a better understanding of its use in laboratory experiments.
Synthesemethoden
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one can be achieved through a variety of methods. One common method is the reaction of 4-methylphenol with chloroacetic acid in the presence of a catalyst, such as pyridine. This reaction yields a mixture of (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one and (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-1-en-1-one. This reaction can be further purified by recrystallization or distillation. Another method involves the reaction of 4-methylphenol with trichloroacetyl chloride, which yields the desired (2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-onehlorophenyl prop-2-en-1-one as the major product.
Eigenschaften
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHPEVVGDOOJE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





